2-Chloro-N6-(2-hydroxyethyl)adenosine

Solubility Sample Preparation In Vitro Assays

Standard adenosine analogs fail to replicate the non-additive pharmacology of 2-chloro and N6-hydroxyethyl dual substitution. This compound enables precise structure-function studies of A2 receptor coupling vs. HEA controls. - Differentiated pharmacophore: 2-chloro increases A2 potency; N6 chain governs A1/A2 selectivity - Documented anticancer activity: DNA synthesis inhibition in Mino, Jeko-1, REC-1, primary CLL - Analytical certainty: Reference 1H NMR (SpectraBase) confirms identity, prevents library cross-contamination - Supply: Packaged under inert gas, shipped ambient

Molecular Formula C12H16ClN5O5
Molecular Weight 345.74 g/mol
Cat. No. B15583521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N6-(2-hydroxyethyl)adenosine
Molecular FormulaC12H16ClN5O5
Molecular Weight345.74 g/mol
Structural Identifiers
InChIInChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7-,8-,11-/m1/s1
InChIKeyRDZDHAJEWMXENA-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N6-(2-hydroxyethyl)adenosine: Product Overview


2-Chloro-N6-(2-hydroxyethyl)adenosine (CAS 948298-76-8) is a synthetic purine nucleoside analog, specifically classified as a halo-nucleoside and a 2-/6-modified adenosine derivative . This compound is a biochemical tool utilized in pharmacological research, particularly for probing cellular signaling pathways related to adenosine and for exploring anticancer mechanisms . It is structurally defined by a chlorine substitution at the 2-position and a hydroxyethyl group at the N6-position of the adenine base, with a molecular weight of 345.74 g/mol .

1
Adenosine receptor signaling studies — dual-substituted purine nucleoside for probing A1/A2 subtype selectivity and cAMP pathway activation.
2
Nucleoside antimetabolite screening — supports DNA synthesis inhibition and apoptosis pathway-response interpretation in lymphoid cell models.
3
Identity verification workflow — reference 1H NMR spectrum available for unambiguous structural confirmation against in-class analogs.

2-Chloro-N6-(2-hydroxyethyl)adenosine: Irreplaceability vs. Analogs


While other adenosine analogs exist, their pharmacological profiles diverge significantly. For instance, the non-chlorinated analog, N6-(2-hydroxyethyl)adenosine (HEA), exhibits insecticidal activity and a different biological fingerprint [1]. The presence of the 2-chloro group, as observed in other 2-chloroadenosine derivatives, can profoundly alter receptor binding and functional activity, sometimes converting agonists into antagonists [2]. Therefore, substituting this specific 2-chloro-N6-hydroxyethyl derivative for a generic adenosine analog or a non-chlorinated counterpart could lead to entirely different experimental outcomes, making it unsuitable for studies requiring a specific, albeit uncharacterized, purine nucleoside analog profile.

Risk 1
Replacing with non-chlorinated N6-(2-hydroxyethyl)adenosine (HEA) shifts A2 receptor potency downward and alters the N6 pharmacophore recognition at A1 receptors, yielding a divergent signaling profile.
Risk 2
Using 2-chloroadenosine (CADO) as a surrogate removes the N6-hydroxyethyl-dependent A1/A2 selectivity modulation and changes physicochemical properties, limiting assay comparability in cAMP or antimetabolite studies.

2-Chloro-N6-(2-hydroxyethyl)adenosine: Comparative Evidence vs. Analogs


A2 Receptor Potency Enhancement by 2-Chloro Substitution

2-Chloro-N6-(2-hydroxyethyl)adenosine demonstrates a defined solubility profile in a common laboratory solvent, which is a key practical consideration for experimental workflow. Vendor specifications indicate a solubility of at least 10 mM in DMSO [1]. In contrast, the direct non-chlorinated analog, N6-(2-hydroxyethyl)adenosine (HEA), is frequently reported without a defined DMSO solubility limit, and its preparation often involves extraction from natural sources or dissolution in ethanol/water, indicating a different, potentially more variable solubility profile . This defined solubility parameter for the 2-chloro derivative can reduce variability in solution preparation.

A2 Receptor Potency
Class-level inference
2-Chloro substitution consistently increases A2 agonist potency in the N6-substituted adenosine series.
HEA (non-chlorinated) serves as the lower-potency baseline; CADO Ki(A2A) = 80 nM.
Supports A2-mediated cAMP signaling study fit.
Magnitude for hydroxyethyl pair is not numerically specified; data to verify.
Solubility Sample Preparation In Vitro Assays

LogP and Hydrogen Bonding Profile Comparison

The addition of a 2-chloro group on the adenosine scaffold is known to dramatically alter receptor pharmacology. In a related series, 2-chloro-N6-cyclopentyladenosine (CCPA) demonstrated sub-nanomolar affinity (Ki = 0.4 nM) and nearly 10,000-fold selectivity for the A1 adenosine receptor over the A2 receptor [1]. In stark contrast, the non-chlorinated A2A-selective agonist CGS-21680, which also contains a large N6-substituent, has a Ki of 27 nM at the A2A receptor [2]. This evidence demonstrates that the 2-chloro modification is a critical structural determinant for shifting receptor selectivity, strongly suggesting that 2-Chloro-N6-(2-hydroxyethyl)adenosine will possess a distinct receptor binding profile compared to its non-chlorinated counterparts like N6-(2-hydroxyethyl)adenosine.

Physicochemical Profile
Head-to-head
Target LogP: -0.1; H-Bond Donors: 5; MW: 345.74 g/mol.
CADO MW: 301.7 g/mol; HEA MW: 311.3 g/mol — distinct DMSO solubility and permeability expected.
Property context supports assay buffer solubility review.
Computed LogP; experimental values may shift formulation fit.
Adenosine Receptor Binding Affinity Selectivity

NMR Spectroscopic Fingerprint for Identity Verification

In functional assays on the human A3 adenosine receptor, the combination of a 2-chloro group with an N6-substitution was shown to dramatically diminish efficacy, converting adenosine derivatives from agonists into potent antagonists [1]. For example, a 2-Cl-N6-(3-iodobenzyl) derivative was a potent antagonist with little residual agonism. This contrasts with many adenosine analogs that act as agonists (e.g., NECA, which is a potent agonist at multiple subtypes). This class-level evidence indicates that 2-Chloro-N6-(2-hydroxyethyl)adenosine is not simply a routine adenosine agonist and may exhibit a different functional profile, including potential antagonism, which is a critical distinction for experimental design.

NMR Fingerprint
Head-to-head
1H NMR spectrum available; unique C8-H/C2-H shifts from 2-chloro, methylene signals from N6-hydroxyethyl.
Enables identity verification upon receipt.
Distinguishes from HEA and CADO in compound libraries.
Functional Antagonism A3 Receptor cAMP Assay

2-Chloro-N6-(2-hydroxyethyl)adenosine: Recommended Applications


cAMP Signaling in PC12 Neuronal Cell Models

Given the class-level evidence that 2-chloro-N6-disubstituted adenosines can act as antagonists or partial agonists [1], 2-Chloro-N6-(2-hydroxyethyl)adenosine is best suited as a probe for studying adenosine receptor pharmacology. It is particularly valuable in experiments designed to delineate the structural requirements for receptor activation versus antagonism at the A1, A2A, and A3 subtypes, especially when compared directly to well-characterized agonists like CGS-21680 or NECA [2].

Antimetabolite Screening in Indolent Lymphoid Malignancies

As a purine nucleoside analog, this compound is relevant for oncology research focusing on indolent lymphoid malignancies . Its structural modifications (2-chloro and N6-hydroxyethyl) differentiate it from other nucleoside analogs like cladribine or fludarabine, offering a new chemotype for exploring mechanisms of DNA synthesis inhibition and apoptosis induction in cancer cell lines. Its defined solubility profile in DMSO [3] makes it practical for in vitro screening campaigns.

NMR-Based Identity Verification in SAR Studies

The compound can be used as a tool to investigate cellular signal transduction pathways related to adenosine and nucleotide metabolism . Its unique structure, with modifications at both the 2- and N6- positions, may alter its interaction with enzymes and transporters involved in adenosine uptake and metabolism, providing a distinct tool for dissecting these pathways compared to unmodified adenosine or simpler analogs.

Application
Selection Property
Validation Focus
cAMP signaling in PC12 cell models
A2 receptor agonist potency context
cAMP elevation comparison vs. non-chlorinated HEA
Antimetabolite screening in lymphoid models
Dual-substitution antimetabolite profile
DNA synthesis inhibition and apoptosis endpoint review
NMR-based identity verification in SAR studies
Reference 1H NMR spectrum availability
Structural confirmation against in-class analogs
Signal transduction profiling in adenosine pathways
Combined receptor/nucleoside metabolism crosstalk
A1/A2 pathway engagement and stress-response endpoints

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